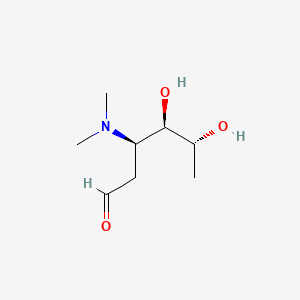

D-Rhodosamine

Description

Structure

3D Structure

Properties

CAS No. |

30636-50-1 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(3R,4R,5R)-3-(dimethylamino)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C8H17NO3/c1-6(11)8(12)7(4-5-10)9(2)3/h5-8,11-12H,4H2,1-3H3/t6-,7-,8+/m1/s1 |

InChI Key |

WMUYJHSRMOORHK-PRJMDXOYSA-N |

SMILES |

CC(C(C(CC=O)N(C)C)O)O |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](CC=O)N(C)C)O)O |

Canonical SMILES |

CC(C(C(CC=O)N(C)C)O)O |

Other CAS No. |

30636-50-1 |

Synonyms |

2,3,6-trideoxy-3-dimethylamino-D-lyxo-hexopyranose D-rhodosamine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of D Rhodosamine

Identification of Biosynthetic Precursors and Metabolic Routing

The biosynthesis of D-Rhodosamine does not start from scratch but rather utilizes an intermediate from a related pathway. The foundational molecule for the deoxysugar moiety is D-glucose-1-phosphate, which originates from the central carbon metabolism. nih.govresearchgate.netmdpi.com Through a multi-step enzymatic cascade, D-glucose-1-phosphate is converted into the activated sugar nucleotide, thymidine (B127349) diphosphate-L-daunosamine (TDP-L-daunosamine). nih.govnih.govresearchgate.net

Genetic Architecture of this compound Biosynthesis

The production of this compound is governed by specific genes typically found within larger biosynthetic gene clusters (BGCs) responsible for the synthesis of the entire anthracycline molecule. nih.govmdpi.com

The genes required for this compound synthesis are located within the BGCs of anthracyclines that contain this sugar, such as the aclarubicin (B47562) BGC in Streptomyces galilaeus. nih.gov These clusters are organized collections of genes that encode all the necessary enzymes for producing the final natural product. While organisms like Streptomyces peucetius produce doxorubicin (B1662922) containing L-daunosamine, their BGCs can be genetically engineered to produce this compound-containing compounds by introducing the necessary methyltransferase genes from other species. nih.gov

The foundational genes for the precursor, TDP-L-daunosamine, are part of the doxorubicin BGC in S. peucetius and include the dnm gene cluster (dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV). mdpi.comnih.gov The key genes that differentiate this compound biosynthesis are the N-methyltransferases, such as aclP and aknX2, found in the aclarubicin BGC of S. galilaeus. nih.govnih.gov

| Gene | Organism | Encoded Enzyme | Function in Pathway |

| dnmL | Streptomyces peucetius | Glucose-1-phosphate thymidylyltransferase | Synthesis of TDP-D-glucose mdpi.comresearchgate.net |

| dnmM | Streptomyces peucetius | TDP-D-glucose 4,6-dehydratase | Conversion to TDP-4-keto-6-deoxy-D-glucose mdpi.com |

| dnmU | Streptomyces peucetius | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Epimerization reaction mdpi.com |

| aknX2 | Streptomyces galilaeus | N-methyltransferase | Adds a methyl group to the C-3 amine of TDP-L-daunosamine nih.govnih.gov |

| aclP | Streptomyces galilaeus | N-methyltransferase | Believed to be the second N-methyltransferase required for N,N-dimethylation nih.gov |

The genes involved in this compound biosynthesis share significant sequence similarity with genes from other deoxysugar and anthracycline pathways, indicating a common evolutionary origin. The dnm genes for daunosamine (B1196630) synthesis in S. peucetius are homologous to genes responsible for synthesizing other 6-deoxysugars. mdpi.com

The N-methyltransferases involved in this compound formation also have evolutionary relatives. For instance, AknX2 shows sequence similarity to other known N,N-dimethyltransferases. nih.gov Furthermore, analysis of methyltransferases within anthracycline pathways, such as DnrK (a 4-O-methyltransferase) and RdmB (a 10-hydroxylase), reveals high sequence identity despite their different catalytic functions. nih.gov This suggests that these enzymes evolved from a common ancestor, diverging to perform distinct tailoring reactions on the anthracycline scaffold. nih.gov

Enzymology of this compound Formation and Derivatization

The synthesis of TDP-L-rhodosamine is a precise enzymatic process, beginning with the formation of an activated glucose molecule and culminating in specific methylation events.

The biosynthetic journey to this compound begins with the activation of glucose-1-phosphate. This crucial first step is catalyzed by a nucleotidyltransferase, specifically a glucose-1-phosphate thymidylyltransferase. researchgate.net In the doxorubicin producer S. peucetius, this enzyme is encoded by the dnmL gene. mdpi.comresearchgate.net It facilitates the reaction between glucose-1-phosphate and thymidine triphosphate (dTTP) to produce TDP-D-glucose. researchgate.netresearchgate.net

Following this activation, a series of enzymes, including dehydratases (e.g., DnmM) and epimerases (e.g., DnmU), modify the sugar backbone to create the intermediate TDP-L-daunosamine, the immediate substrate for the final methylation steps. mdpi.comnih.gov

| Enzyme | Gene | Function | Precursor | Product |

| Glucose-1-phosphate thymidylyltransferase | dnmL | Attaches a TDP moiety to glucose-1-phosphate | D-glucose-1-phosphate | TDP-D-glucose |

| TDP-D-glucose 4,6-dehydratase | dnmM | Removes a water molecule from TDP-D-glucose | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose |

| TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | dnmU | Alters the stereochemistry of the sugar | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-L-glucose |

The defining step in this compound biosynthesis is the enzymatic N,N-dimethylation of TDP-L-daunosamine. nih.gov This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.gov Research indicates that this is not a single-step process but requires the sequential action of two different N-methyltransferases. nih.govnih.gov

In the aclarubicin pathway of S. galilaeus, the enzymes AclP and AknX2 are required for the complete N,N-dimethylation. nih.govnih.gov It is suggested that one enzyme, such as AknX2, first transfers a single methyl group to the C-3 amino group of TDP-L-daunosamine, forming TDP-3-N-methyl-L-daunosamine. nih.gov Subsequently, a second methyltransferase, likely AclP, adds the final methyl group to yield TDP-L-rhodosamine. nih.gov This activated, fully methylated sugar is then ready for transfer by a glycosyltransferase onto the anthracycline aglycone. nih.govnih.gov

Stereospecificity and Regioselectivity of Biosynthetic Enzymes

The biosynthesis of this compound is a multi-step enzymatic process that builds upon a precursor sugar nucleotide. The final key steps, which define the identity of this compound, involve the N,N-dimethylation of the thymidine diphosphate (B83284) (TDP)-activated precursor, TDP-L-daunosamine. nih.govnih.gov This conversion is not random but is instead a highly controlled reaction demonstrating remarkable enzymatic specificity.

The enzymatic synthesis is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.gov In the well-studied aclarubicin biosynthetic pathway from Streptomyces galilaeus, two distinct N-methyltransferases, AclP and AknX2, are required to achieve the complete N,N-dimethylation of the precursor. nih.gov

The regioselectivity of these enzymes is absolute; they specifically target the amino group at the C-3' position of the pyranose ring of TDP-L-daunosamine. researchgate.net No methylation activity is observed at other positions, such as the hydroxyl groups, highlighting the precise positioning of the substrate within the enzyme's active site.

The stereospecificity of these methyltransferases is equally stringent. The enzymes act on the specific stereoisomer TDP-L-daunosamine to produce TDP-L-rhodosamine. nih.gov This inherent specificity ensures that the final sugar moiety has the correct chirality, which is essential for its proper integration into the final anthracycline structure and for the ultimate biological activity of the molecule. The introduction of the genes for AclP and AknX2 into engineered Streptomyces peucetius strains has successfully led to the production of N,N-dimethylated anthracyclines, confirming that these enzymes function stereospecifically within a heterologous host to produce the correct L-rhodosamine product. nih.gov

| Enzyme | Source Organism | Substrate | Product | Cofactor | Function |

|---|---|---|---|---|---|

| AclP | Streptomyces galilaeus | TDP-L-daunosamine | TDP-L-rhodosamine | S-adenosyl-L-methionine (SAM) | Regiospecific N,N-dimethylation at the C-3' amino group |

| AknX2 | Streptomyces galilaeus | TDP-3'-N-methyl-L-daunosamine (intermediate) |

Post-Biosynthetic Modifications of the this compound Moiety

Once TDP-D-rhodosamine is synthesized, it is attached to an aglycone scaffold by a glycosyltransferase. Following this glycosylation event, the entire molecule, including the sugar moiety, can be subjected to a series of additional enzymatic modifications known as tailoring or post-biosynthetic modifications. These reactions refine the structure of the natural product, often altering its pharmacological profile.

Hydroxylation is a common tailoring reaction in the biosynthesis of complex natural products like anthracyclines. These reactions are typically catalyzed by oxidoreductases, particularly cytochrome P450 monooxygenases. In the context of anthracyclines containing an aminosugar, such as N,N-dimethyldaunorubicin, these hydroxylations are well-documented.

However, the known hydroxylation events catalyzed by enzymes like DoxA occur on the aglycone portion of the molecule, not directly on the this compound sugar ring. researchgate.netresearchgate.net For instance, DoxA is responsible for the critical hydroxylations at the C-13 and C-14 positions of the anthracycline core after the glycoside has been formed. researchgate.net Research into the metabolic engineering of S. peucetius has shown that while the organism can be engineered to produce N,N-dimethyldaunorubicin (containing rhodosamine), the subsequent hydroxylation of this substrate by DoxA is inefficient, suggesting the enzyme has a low affinity for N,N-dimethylated substrates. nih.govnih.gov There is currently a lack of evidence for oxidoreductases that specifically catalyze the hydroxylation of the this compound moiety itself after its incorporation into the final molecule.

Stereochemical inversion, or epimerization, of hydroxyl groups on the sugar moiety is a critical post-glycosylation modification that can dramatically impact the biological activity of anthracyclines. The most clinically relevant example is the conversion of the C-4' hydroxyl group of the aminosugar, which transforms doxorubicin into its epimer, epirubicin. researchgate.netacs.org This epimerization results in a drug with a different therapeutic profile, including reduced cardiotoxicity. researchgate.net

This stereochemical inversion is an enzymatic process that proceeds through a transient 4'-keto intermediate. nih.govresearchgate.net The process is typically catalyzed by a C-4' ketoreductase. In the biosynthesis of daunorubicin (B1662515), the enzyme DnmV is responsible for establishing the stereochemistry at the C-4' position. researchgate.net By replacing the gene for this native enzyme with genes for ketoreductases with opposite stereospecificity, such as AvrE from Streptomyces avermitilis, it is possible to engineer biosynthetic pathways that produce the 4'-epimer of the aminosugar. researchgate.net This principle of enzymatic C-4' epimerization is applicable to the this compound moiety, as the modification targets the C-4' hydroxyl group, which is structurally analogous to that in daunosamine.

| Enzyme Class | Example Enzyme | Substrate Moiety | Modification | Mechanism |

|---|---|---|---|---|

| Ketoreductase | DnmV | 4'-keto aminosugar intermediate | Reduction to C-4' hydroxyl (daunosamine configuration) | Oxidation of C-4' hydroxyl to a ketone, followed by stereospecific reduction |

| Ketoreductase | AvrE | 4'-keto aminosugar intermediate | Reduction to C-4' hydroxyl (acosamine/epirubicin configuration) |

Intramolecular carbocyclization involves the formation of a new carbon-carbon bond within a molecule, leading to the creation of a new ring. While cyclization events are fundamental to the biosynthesis of the polyketide-derived aglycone core of anthracyclines, such reactions involving the this compound sugar moiety are not a known or documented class of post-biosynthetic modifications. The known enzymatic tailoring of the sugar ring in this class of compounds focuses on modifications of existing functional groups, such as methylation of the amine or epimerization of hydroxyl groups, rather than the formation of new carbon-carbon bonds within the sugar itself. nih.gov

Chemical Synthesis Methodologies for D Rhodosamine and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ewadirect.comdeanfrancispress.com This process identifies key bond disconnections and strategic functional group interconversions (FGI) that pave the way for a forward synthetic plan. ewadirect.comjournalspress.comlkouniv.ac.in

For a complex molecule like D-rhodosamine, the retrosynthetic strategy often begins by identifying the glycosidic bond as a primary disconnection point. This simplifies the target into the aglycone and the protected sugar moiety. Further analysis of the this compound structure reveals key C-C and C-N bonds that can be strategically disconnected. numberanalytics.com Common disconnection strategies involve breaking bonds adjacent to functional groups to simplify the molecule. deanfrancispress.comnumberanalytics.com

A plausible retrosynthetic analysis for this compound might involve the following key disconnections:

C-N Bond Disconnection: The dimethylamino group at the C-3 position is a key feature. A retrosynthetic disconnection of the C-N bond leads to a precursor with a suitable leaving group at C-3, such as a triflate or an epoxide, and dimethylamine (B145610) as the nucleophile.

C-O Bond Disconnection (Anomeric Position): Disconnection at the anomeric carbon (C-1) is a standard strategy in carbohydrate synthesis, leading back to a glycosyl donor and a glycosyl acceptor.

Simplification of the Pyranose Ring: The pyranose ring can be conceptually broken down through various disconnections, often guided by well-established carbohydrate synthesis strategies like those starting from simpler monosaccharides. ic.ac.uk This can involve identifying relationships between functional groups, such as 1,3- or 1,5-dioxygenated patterns, which suggest specific synthetic operations like aldol (B89426) or Michael additions in the forward sense. ic.ac.uk

This analytical approach allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like efficiency, stereocontrol, and the availability of starting materials. journalspress.com

Total Synthesis Approaches to this compound and its Stereoisomers

The total synthesis of this compound and its stereoisomers presents significant challenges due to the presence of multiple stereocenters and the need for regioselective and stereoselective reactions.

Asymmetric synthesis aims to convert an achiral starting material into a chiral product, leading to an unequal amount of stereoisomers. du.ac.inddugu.ac.in This is crucial for obtaining enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. tcichemicals.com

A powerful strategy in this context is the chiral pool approach , which utilizes readily available, enantiomerically pure natural products like carbohydrates and amino acids as starting materials. tcichemicals.comnumberanalytics.comresearchgate.net Carbohydrates are particularly suitable for synthesizing other sugars like this compound due to their inherent chirality. numberanalytics.com For instance, a synthesis could commence from a common monosaccharide like D-glucose or D-mannose, leveraging its existing stereochemistry to build the target molecule. numberanalytics.com

Another key aspect of asymmetric synthesis is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. researchgate.netsoton.ac.uk After the desired stereocenter is created, the auxiliary is removed.

Stereoselective reactions, such as those employing chiral catalysts, are also fundamental to controlling the stereochemistry during the synthesis. numberanalytics.com

The synthesis of complex molecules like this compound relies heavily on the use of protecting groups . These are temporary modifications of functional groups to prevent them from reacting under certain conditions. pressbooks.pubyoutube.comorganic-chemistry.org A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. pressbooks.pub

In carbohydrate synthesis, hydroxyl and amino groups are commonly protected. For hydroxyl groups, common protecting groups include benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., TBDMS), and acetals. libretexts.org Amino groups are often protected as carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). youtube.comorganic-chemistry.org The choice of protecting group is critical and depends on the specific reaction sequence. jocpr.com An "orthogonal" protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different positions of the molecule. organic-chemistry.org

Table 1: Key Intermediates and Protecting Groups in this compound Synthesis

| Intermediate Type | Key Functional Groups | Common Protecting Groups |

| Glycosyl Donor | Anomeric leaving group (e.g., halide, trichloroacetimidate) | Hydroxyl groups protected as benzyl ethers or silyl ethers. |

| Glycosyl Acceptor | Free hydroxyl group at the desired linkage position | Other hydroxyl groups protected. |

| C-3 Precursor | Leaving group at C-3 (e.g., triflate, epoxide) | Hydroxyl groups at other positions protected. |

| Amino-sugar Precursor | Protected amino group at C-3 | Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amino group. |

This table is generated based on common strategies in carbohydrate synthesis and is illustrative.

Chemoenzymatic and Enzymatic Synthesis of this compound and Nucleotide-Activated Forms

Chemoenzymatic and purely enzymatic approaches offer powerful alternatives to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. isomerase.com

One-pot multienzyme (OPME) systems combine several enzymes in a single reaction vessel to perform a cascade of reactions. rsc.orgnih.gov This approach is highly efficient as it eliminates the need to isolate and purify intermediates, which can be unstable or difficult to handle. mdpi.com Such systems are particularly effective for the synthesis of complex carbohydrates and their nucleotide-activated forms. rsc.orgnih.gov

The enzymatic synthesis of TDP-L-rhodosamine, a nucleotide-activated form, has been demonstrated using a seven-enzyme system. nih.govacs.orgacs.org This process typically starts from a simple sugar phosphate (B84403) and a nucleoside triphosphate and proceeds through a series of enzymatic transformations including dehydration, amination, and methylation. nih.gov The use of bacterial enzymes is common in these systems due to their diversity and suitability for synthesizing various glycan structures. nih.gov

To improve the stability and reusability of enzymes, enzyme immobilization is a widely used technique. doi.org Enzymes can be attached to solid supports, entrapped in gels, or cross-linked to form aggregates. doi.org Immobilization can enhance enzyme stability against changes in temperature and pH, and it simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse. doi.org

For example, in the enzymatic synthesis of TDP-L-rhodosamine, several of the enzymes were found to be insoluble when expressed in E. coli. acs.orgnih.gov To overcome this, the enzymes were immobilized on affinity beads, which allowed the multi-enzyme cascade to proceed effectively. acs.orgnih.gov

Biocatalytic optimization involves fine-tuning reaction conditions to maximize product yield and reaction rate. numberanalytics.com This can include optimizing parameters such as substrate concentration, pH, temperature, and enzyme loading. mdpi.com For instance, in a whole-cell biocatalysis system for producing D-DIBOA, monitoring the reaction in real-time allowed for adjustments that significantly increased the final product concentration. mdpi.com Combining biocatalysis with flow chemistry, where reactants are continuously passed through a reactor containing immobilized enzymes, can further enhance efficiency and scalability. numberanalytics.com

Table 2: Enzyme Immobilization and Biocatalytic Optimization Strategies

| Strategy | Description | Advantages |

| Enzyme Immobilization | ||

| Adsorption | Enzymes are physically adsorbed onto a support material. | Simple and mild conditions. |

| Covalent Bonding | Enzymes are attached to a support via covalent bonds. beilstein-journals.org | Strong attachment, reduces enzyme leaching. beilstein-journals.org |

| Entrapment | Enzymes are trapped within a polymeric gel or fiber. doi.org | Protects enzymes from the bulk environment. doi.org |

| Cross-Linking | Enzymes are cross-linked to each other to form insoluble aggregates (CLEAs). | High enzyme loading, carrier-free. |

| Biocatalytic Optimization | ||

| Response Surface Methodology | Statistical method to optimize multiple reaction parameters simultaneously. numberanalytics.com | Efficiently identifies optimal conditions. numberanalytics.com |

| High-Throughput Screening | Rapidly tests a large number of reaction conditions. numberanalytics.com | Accelerates the optimization process. numberanalytics.com |

| Fed-Batch Strategy | Substrates or biocatalysts are added incrementally during the reaction. mdpi.com | Avoids substrate inhibition and maintains catalyst activity. mdpi.com |

| Flow Chemistry | Continuous reaction process using immobilized enzymes in a reactor. numberanalytics.com | Enhanced efficiency, scalability, and control. numberanalytics.com |

This table provides a general overview of common strategies in biocatalysis.

Structural Elucidation and Advanced Characterization Techniques of D Rhodosamine and Its Glycosides

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex carbohydrates like D-Rhodosamine. iosrjournals.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org For a molecule with multiple chiral centers, such as this compound, NMR is crucial for assigning the relative stereochemistry. A combination of one-dimensional and two-dimensional NMR experiments is typically required for a complete and unambiguous structural characterization. emerypharma.com

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum provides information on the number of different proton environments through its chemical shifts, the number of protons in each environment via integration, and the connectivity of neighboring protons through spin-spin coupling patterns (multiplicity). emerypharma.com For an aminosugar like this compound, characteristic signals include those for the anomeric proton, ring protons, and the protons of the N,N-dimethylamino group.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule. acs.org The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

In the analysis of complex natural products, such as the triglycoside juglanthraquinone A-5-O-D-rhodosamine-(4′→1″)-2-deoxy-D-glucose (4″→1″′)-cinerulose B, isolated from the fungus Aspergillus fumigatus, 1D NMR provided the foundational data for its identification. akjournals.comakjournals.comresearchgate.net Although the spectra represent the entire glycoside, the signals corresponding to the this compound moiety can be dissected with the aid of 2D NMR techniques.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety in a Glycoside Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Data is representative and can vary based on the solvent and the specific structure of the glycoside.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | ~4.5 - 5.5 | ~95 - 105 |

| 2' | ~1.5 - 2.2 | ~30 - 40 |

| 3' | ~3.0 - 3.8 | ~65 - 75 |

| 4' | ~3.0 - 3.8 | ~70 - 80 |

| 5' | ~3.5 - 4.2 | ~60 - 70 |

| 6' (CH₃) | ~1.1 - 1.4 | ~15 - 20 |

| N(CH₃)₂ | ~2.2 - 2.8 | ~40 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure by revealing correlations between nuclei. iosrjournals.orglongdom.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. libretexts.org By tracing the cross-peaks in a COSY spectrum, the proton spin systems within the this compound ring can be mapped out, establishing the H-1'/H-2', H-2'/H-3', H-3'/H-4', and H-4'/H-5' connectivities. utupub.fi

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. core.ac.uk It allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the sugar moiety to the aglycone in a glycoside. akjournals.commdpi.com For instance, a correlation between the anomeric proton (H-1') of this compound and a carbon on an aglycone would confirm the glycosidic linkage point. akjournals.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net It is paramount for determining stereochemistry. For this compound, NOESY can establish the relative orientation of substituents on the pyranose ring (e.g., axial vs. equatorial), confirming the D-configuration.

The combined application of these 2D NMR techniques was instrumental in the complete structural assignment of juglanthraquinone A and its complex trisaccharide chain containing this compound. akjournals.comresearchgate.net

Table 2: Key 2D NMR Correlations for Structural Elucidation of a this compound Glycoside

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H-¹H | Identifies adjacent protons (e.g., H-1' ↔ H-2', H-2' ↔ H-3') |

| HSQC | ¹H-¹³C (1-bond) | Assigns carbons based on attached protons (e.g., H-1' ↔ C-1') |

| HMBC | ¹H-¹³C (2-3 bonds) | Confirms connectivities across quaternary carbons and glycosidic bonds |

| NOESY | ¹H-¹H (through space) | Determines relative stereochemistry and spatial proximity of protons |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining molecular weights and elucidating structures. ras.ru

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. americanpharmaceuticalreview.com For this compound (C₈H₁₇NO₃), HR-MS can distinguish its exact mass from other isobaric compounds (different formulas with the same nominal mass). This capability is crucial for confirming the identity of novel natural products or synthetic intermediates. utupub.fi For example, in studies of glycosylated derivatives, HR-MS is used to confirm the mass of the final product, ensuring that the expected sugar moiety has been successfully attached. utupub.fiasm.org

Table 3: Theoretical HR-MS Data for this compound (C₈H₁₇NO₃)

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 176.12812 |

| [M+Na]⁺ | 198.11006 |

| [M-H]⁻ | 174.11357 |

Tandem Mass Spectrometry (MS/MS) for Structural Linkages

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique is exceptionally useful for sequencing oligosaccharides and determining the connectivity within glycosides. nih.govpnas.org

When a this compound glycoside is analyzed by MS/MS, the glycosidic bond is often cleaved through collision-induced dissociation (CID). This results in a characteristic neutral loss of the this compound residue (mass ≈ 175 Da) from the protonated molecular ion, allowing for the identification of the aglycone's mass. nih.gov Further fragmentation of the sugar itself can provide additional structural clues. The analysis of complex anthracycline glycosides by techniques like HPLC-ESI-MS/MS relies on these fragmentation patterns to identify the specific sugars attached and their sequence. asm.org This method is sensitive enough to differentiate between various sugar moieties based on their unique fragmentation signatures. nih.gov

Table 4: Illustrative MS/MS Fragmentation of a Hypothetical this compound Glycoside Assuming a precursor ion [Aglycone-O-Rhodosamine+H]⁺

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Information Revealed |

| [M+H]⁺ | Neutral loss of Rhodosamine | [Aglycone+H]⁺ | Mass of the aglycone moiety |

| [M+H]⁺ | Cleavage within the sugar | Various fragment ions | Confirms the identity of the sugar residue |

X-ray Crystallography of this compound-Containing Complexes

While NMR and MS provide extensive data on connectivity and formula, X-ray crystallography offers the most definitive and high-resolution three-dimensional structure of a molecule in its crystalline state. utoronto.canih.gov This technique involves diffracting X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov

Obtaining a crystal of this compound itself can be challenging. However, its structure can be determined when it is part of a larger, crystallizable molecule, such as an enzyme-substrate complex. A notable example is the crystal structure of DnrK, a sugar N,N-dimethyltransferase from the daunorubicin (B1662515) biosynthesis pathway, in a ternary complex with its substrate ε-rhodomycin T (which contains a rhodosamine moiety) and the cofactor product UDP. researchgate.net

The analysis of this complex provided an unambiguous, atomic-resolution view of the rhodosamine sugar bound within the enzyme's active site. This crystallographic data definitively confirmed the absolute stereochemistry of all chiral centers in the sugar ring and provided insights into the specific molecular interactions between the rhodosamine moiety and the protein. Such structural information is invaluable for understanding enzyme mechanisms and for efforts in bioengineering and drug design. researchgate.net

Biological Significance and Mechanistic Studies of D Rhodosamine in Secondary Metabolite Formation

Role as a Glycosyl Donor in Antibiotic and Antitumor Natural Product Biosynthesis

Activated L-rhodosamine (TDP-L-rhodosamine) is a frequently utilized building block in the assembly of various anthracyclines, including aclacinomycins, rhodomycins, cosmomycins, and cytorhodins. nih.govacs.orgacs.org Its biosynthesis from primary metabolites like glucose-1-phosphate involves a sequence of enzymatic reactions. acs.orgnih.gov The N,N-dimethylated amino group of rhodosamine distinguishes it from other common anthracycline sugars like daunosamine (B1196630) and is crucial for the biological properties of the final molecule. nih.govfrontiersin.org

D-rhodosamine (or its L-isomer) is a key structural feature in a variety of potent antitumor and antibiotic compounds.

Aclacinomycin: In the biosynthesis of aclacinomycin A by Streptomyces galilaeus, the glycosyltransferase AknS is responsible for attaching L-rhodosamine to the aklavinone (B1666741) aglycone, forming aclacinomycin T. nih.govfrontiersin.orgresearchgate.net This is the initial glycosylation event, which is followed by the addition of two more sugar units by a second glycosyltransferase, AknK, to complete the trisaccharide chain. researchgate.netresearchgate.net

Rhodomycin (B1170733): L-Rhodosamine is a characteristic sugar moiety in rhodomycins. nih.govacs.org The biosynthesis involves the glycosylation of an aglycone like ε-rhodomycinone. nih.govgoogle.com

Nogalamycin (B1679386): The biosynthesis of nogalamycin in Streptomyces nogalater is particularly complex. Here, L-rhodosamine is confirmed as a true pathway intermediate in the form of TDP-L-rhodosamine. acs.orgnih.gov It is attached to the nogalamycinone aglycone by the glycosyltransferase SnogD to form nogalamycin R. acs.orgnih.gov

Doxorubicin (B1662922) (Engineered Biosynthesis): While naturally occurring doxorubicin contains daunosamine, metabolic engineering efforts have successfully created N,N-dimethylated analogues. nih.gov This was achieved by introducing genes for TDP-L-rhodosamine biosynthesis and a suitable glycosyltransferase pair (AknS/AknT) into a doxorubicin-producing strain, demonstrating the feasibility of incorporating rhodosamine into the doxorubicin scaffold. nih.govfrontiersin.org

| Anthracycline | Role of D/L-Rhodosamine | Key Enzyme(s) | Producing Organism (Example) | Citations |

| Aclacinomycin A | Initial sugar attached to the aklavinone aglycone to form a trisaccharide. | AknS/AknT, AknK | Streptomyces galilaeus | frontiersin.orgresearchgate.netresearchgate.net |

| Rhodomycin B | A key sugar moiety attached to the aglycone ε-rhodomycinone. | RdmB (related tailoring) | Streptomyces species | nih.govfrontiersin.orgpnas.org |

| Nogalamycin R | Attached via a dual C-C and O-glycosidic linkage to the aglycone. | SnogD | Streptomyces nogalater | acs.orgnih.gov |

| N,N-dimethyl-Doxorubicin | Incorporated into the doxorubicin scaffold via metabolic engineering. | AknS/AknT (heterologous) | Engineered Streptomyces peucetius | nih.govfrontiersin.org |

The attachment of this compound often serves as a foundational step that dictates the subsequent glycosylation pattern of the aglycone. In the case of aclacinomycin A, the initial transfer of L-rhodosamine to the C-7 hydroxyl of aklavinone by AknS is a prerequisite for the subsequent actions of AknK. researchgate.netresearchgate.net AknK then specifically recognizes the rhodosaminyl-aklavinone intermediate and attaches the next two sugars, 2-deoxy-L-fucose and L-rhodinose, to the 4'-hydroxyl of the rhodosamine moiety. researchgate.net This hierarchical process ensures the correct assembly of the final trisaccharide chain, highlighting the directing influence of the initial rhodosamine glycosylation. Altering the initial glycosyltransferase or the aglycone can lead to different glycosylation outcomes, a principle exploited in combinatorial biosynthesis to generate novel anthracycline derivatives. researchgate.netcabidigitallibrary.org

Glycosyltransferase Enzymes Utilizing this compound (or its activated forms)

The transfer of this compound from its activated nucleotide donor, TDP-L-rhodosamine, to an aglycone acceptor is catalyzed by a specific class of enzymes known as glycosyltransferases (GTs). cazypedia.org These enzymes exhibit remarkable specificity to ensure the correct sugar is attached with the correct linkage and stereochemistry. Key examples include AknS from the aclacinomycin pathway and SnogD from the nogalamycin pathway. nih.govresearchgate.net These GTs are central to the biosynthesis of rhodosamine-containing natural products.

Glycosyltransferases are broadly categorized based on whether they invert or retain the stereochemistry of the anomeric carbon of the sugar donor during transfer. uzh.chnih.gov

Inverting Glycosyltransferases: These enzymes utilize a direct displacement SN2-like mechanism. uzh.chnih.gov A catalytic base residue within the enzyme's active site, often a conserved aspartate or glutamate, deprotonates the acceptor's hydroxyl group, activating it for a nucleophilic attack on the anomeric carbon of the TDP-sugar. biorxiv.orgelifesciences.org This single-step, in-line attack results in the inversion of the anomeric configuration. elifesciences.orgwhiterose.ac.uk

Retaining Glycosyltransferases: The mechanism for retaining GTs is less universally agreed upon but is thought to proceed through a dissociative SNi-type mechanism, potentially involving a short-lived oxocarbenium ion intermediate, rather than a double-displacement mechanism with a covalent enzyme-glycosyl intermediate. nih.govbiorxiv.org

A significant feature of many natural product GTs, including those that use rhodosamine, is their substrate promiscuity. nih.gov While they have a preferred or "canonical" substrate, they can often accept a range of structurally similar sugar donors and aglycone acceptors. nih.govnih.gov For example, the AknS/AknT enzyme pair has shown surprising flexibility, capable of transferring not only its native TDP-L-rhodosamine but also TDP-L-daunosamine, TDP-L-ristosamine, and others. nih.gov This promiscuity is a key tool in synthetic biology, allowing for the "glycodiversification" of natural products to create novel compounds with potentially improved therapeutic properties. nih.govfrontiersin.org

A fascinating aspect of many anthracycline glycosyltransferases is their requirement for a partner or "auxiliary" protein to achieve efficient catalysis. nih.gov These auxiliary proteins are often P450-like enzymes, though their exact function is not always fully understood. nih.govnih.gov

The AknS/AknT complex in aclacinomycin biosynthesis is a well-studied example. AknS is the glycosyltransferase, but its activity is dramatically enhanced by AknT. researchgate.net Studies have shown that AknT accelerates the turnover rate (kcat) of L-rhodosamine transfer by AknS by as much as 200-fold, without significantly affecting the binding affinity for the substrates (Km). researchgate.net This points to a mechanism of allosteric regulation, where the binding of the auxiliary protein to the GT induces a conformational change that stabilizes the catalytic transition state, thereby boosting the reaction rate. nih.govresearchgate.netnih.govnih.gov It is proposed that AknT transiently forms a ternary complex with AknS and its substrate to facilitate this activation. researchgate.net Similar GT/auxiliary protein pairs have been identified in other pathways, such as DnrS/DnrQ for doxorubicin biosynthesis and SnogD/SnogN for nogalamycin biosynthesis, suggesting this is a common strategy for regulating aminosugar transfer in anthracycline production. nih.govnih.govnih.gov

| Glycosyltransferase System | Glycosyltransferase (GT) | Auxiliary Protein | Donor Substrate | Acceptor Substrate (Example) | Product (Example) | Citations |

| Aclacinomycin Biosynthesis | AknS | AknT | TDP-L-rhodosamine | Aklavinone | Aclacinomycin T | nih.govfrontiersin.orgresearchgate.net |

| Daunorubicin (B1662515) Biosynthesis | DnrS | DnrQ | TDP-L-daunosamine | ε-Rhodomycinone | Rhodomycin D | nih.govnih.gov |

| Nogalamycin Biosynthesis | SnogD | SnogN* | TDP-L-rhodosamine | Nogalamycinone | Nogalamycin R | acs.orgnih.gov |

*Note: In nogalamycin biosynthesis, the auxiliary protein SnogN was surprisingly found to be associated with the attachment of the neutral sugar L-nogalose, not the aminosugar L-nogalamine (derived from L-rhodosamine), indicating more complex regulatory roles for these proteins. acs.orgnih.gov

Understanding the three-dimensional structure of glycosyltransferases is essential for deciphering their function and for rational engineering. semanticscholar.orgresearchgate.net Most nucleotide sugar-dependent GTs adopt one of two major structural folds: GT-A or GT-B. nih.govsemanticscholar.org

GT-A Fold: Contains a single Rossmann-like domain and often features a conserved DxD (Asp-X-Asp) motif. This motif is crucial for coordinating a divalent metal cation (like Mn²⁺), which in turn helps to bind the nucleotide diphosphate (B83284) of the sugar donor and facilitate the departure of the leaving group. semanticscholar.org

GT-B Fold: Consists of two separate Rossmann-like domains forming a cleft where the active site is located. These enzymes are typically metal-independent. semanticscholar.orgebi.ac.uk

Structural studies of GTs in complex with their substrates provide insights into the basis of their specificity. The binding pocket for the sugar donor has specific residues that form hydrogen bonds and hydrophobic interactions with the sugar, determining which donors are accepted. frontiersin.orgglycoforum.gr.jp For this compound-specific GTs, the shape and chemical nature of this pocket must accommodate the N,N-dimethylamino group at the C-3' position. The interaction with the auxiliary protein is also a key structural determinant of function. researchgate.net Structural data suggests that auxiliary proteins like AknT act as allosteric activators by inducing conformational changes in the GT that optimize the active site for catalysis. nih.govresearchgate.net Elucidating these complex structural relationships is a major goal for enabling the rational design of new biocatalysts for producing novel glycosylated medicines. nih.gov

Mechanistic Insights into Biological Interactions (non-clinical)

Role of this compound Moiety in Natural Product-Target Recognition (e.g., nucleic acid binding, enzyme inhibition in biochemical assays)

The this compound sugar is a crucial component of several biologically active natural products, particularly anthracyclines, where it plays a significant role in their interaction with molecular targets. researchgate.net The presence and structure of this amino sugar can profoundly influence the biological activity of the parent molecule. researchgate.net

Nucleic Acid Binding:

The positively charged dimethylamino group on the this compound sugar is of particular importance. This group can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the natural product to its target. beilstein-journals.org Studies have shown that modifications to this amino group can significantly alter the DNA binding properties and, consequently, the biological activity of the anthracycline. researchgate.net For instance, the replacement of the 3'-amino group with a hydroxyl group in some analogs has been explored to modulate target recognition. researchgate.net

Research on anthracycline analogs has demonstrated that the nature of the sugar residue directly impacts the molecule's ability to recognize and bind to specific DNA sequences. researchgate.net While the planar aromatic core of the anthracycline intercalates between base pairs, the sugar moiety extends into the minor groove, providing additional points of contact and specificity. beilstein-journals.org This interaction can even induce conformational changes in the DNA structure. beilstein-journals.org

Enzyme Inhibition in Biochemical Assays:

Beyond DNA binding, natural products containing this compound can also exhibit inhibitory effects on various enzymes, which can be quantified through biochemical assays. numberanalytics.comfrontiersin.org These assays are critical for understanding the mechanism of action and for screening new compounds for potential therapeutic applications. frontiersin.org

For example, the sugar moiety of anthracyclines is essential for their ability to poison topoisomerase II. researchgate.net The interaction of the this compound portion with the enzyme-DNA complex is thought to stabilize the cleavage complex, preventing the re-ligation of the DNA strands and leading to cell death. The precise interactions between the this compound moiety and the enzyme can be investigated using techniques like X-ray crystallography and molecular docking to understand the structural basis of inhibition.

Various in vitro assays are employed to measure enzyme inhibition. nrfhh.com These can include methods that monitor the change in substrate or product concentration over time, often using spectrophotometric or fluorometric detection. nrfhh.com For instance, coupled enzyme assays can be used where the activity of the target enzyme is linked to a secondary enzyme that produces a detectable signal. numberanalytics.com Such assays are invaluable for determining key kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the potency of the inhibitor. mdpi.com

The following table summarizes key natural products containing the this compound moiety and their recognized biological targets and activities based on biochemical studies.

| Natural Product | Class | Biological Target(s) | Observed Effect in Biochemical Assays |

| Aclarubicin (B47562) (Aclacinomycin A) | Anthracycline | DNA, Topoisomerase II | DNA intercalation, inhibition of topoisomerase II activity. researchgate.netmdpi.com |

| Rhodomycins | Anthracycline | DNA, Topoisomerase II | DNA binding, inhibition of topoisomerase II. nih.gov |

| Nocadicyclins | Anthracycline | DNA | DNA binding confirmed by mass spectrometry studies. researchgate.net |

| Nogalamycin | Anthracycline | DNA, Topoisomerase II | DNA intercalation and inhibition of topoisomerase II. The related sugar L-nogalamine is present in the final structure. utupub.fiesrf.fr |

This table is generated based on available data and is not exhaustive.

Contribution to Biosynthetic Regulatory Networks

The biosynthesis of complex natural products like those containing this compound is a tightly regulated process involving a cascade of enzymatic reactions encoded by a biosynthetic gene cluster (BGC). The intermediates and final products of these pathways can play a role in regulating their own biosynthesis through feedback mechanisms.

While direct evidence for this compound itself acting as a primary signaling molecule in regulatory networks is still an area of active research, the broader context of secondary metabolite biosynthesis suggests several potential points of regulation. Gene regulatory network analysis is a powerful tool to understand how the expression of biosynthetic genes is controlled. nih.govnih.gov

Transcriptional Regulation:

The expression of genes within a BGC is often controlled by specific transcriptional regulators, such as those from the SARP (Streptomyces antibiotic regulatory protein) family. mdpi.com These regulators can be influenced by the accumulation of pathway intermediates or the final product. For example, in the biosynthesis of aclacinomycin, the expression of the entire gene cluster is under the control of regulatory genes. mdpi.com It is plausible that the intracellular concentration of TDP-L-rhodosamine or its precursors could influence the activity of these regulatory proteins, thereby modulating the rate of antibiotic production.

The study of regulatory networks in bacteria has shown that the biosynthesis of specialized metabolites is often linked to primary metabolic pathways and environmental cues. nih.govresearchgate.net For instance, the availability of precursors from primary metabolism, such as glucose-1-phosphate which is the starting point for TDP-sugar biosynthesis, is a fundamental level of control. nih.gov

Enzyme-Level Regulation:

Feedback inhibition is a common regulatory mechanism where the end product of a biosynthetic pathway inhibits an early enzyme in the pathway. While not explicitly detailed for this compound, it is a well-established principle in metabolic regulation. The accumulation of TDP-L-rhodosamine could potentially inhibit the activity of early enzymes in its own biosynthetic pathway, such as the TDP-D-glucose 4,6-dehydratase, to prevent overproduction. nih.gov

Furthermore, the glycosyltransferases that attach this compound to the aglycone are key regulatory points. researchgate.net The efficiency and substrate specificity of these enzymes, such as AknS in aclacinomycin biosynthesis, dictate the final structure of the natural product. researchgate.net The interaction between the glycosyltransferase and its auxiliary proteins, like AknT, which can dramatically increase the catalytic rate, represents another layer of regulation. researchgate.net

The integration of data from genomics, transcriptomics, and metabolomics is crucial for elucidating the complex regulatory networks that govern the biosynthesis of this compound-containing natural products. nih.govresearchgate.net Understanding these networks is not only fundamental to our knowledge of microbial biochemistry but also offers opportunities for metabolic engineering to enhance the production of these valuable compounds or to generate novel analogs. frontiersin.org

Derivatization, Analogues, and Biosynthetic Engineering of D Rhodosamine

Chemical Modification Strategies for D-Rhodosamine and its Glycosides

Chemical synthesis provides a powerful avenue for creating derivatives of this compound that are not accessible through biological systems. These strategies allow for precise modifications to the sugar moiety, enabling the exploration of its chemical space and the generation of novel anthracyclines.

Regioselective functionalization is critical for the controlled synthesis of complex glycosides containing this compound. Acylation, the process of adding an acyl group, is a common strategy to protect specific hydroxyl groups, thereby directing glycosylation to a desired position. For instance, glycosyl donors such as 1,4-di-O-acetyl-α,β-L-rhodosamine have been employed in the synthesis of rhodosaminyl glycosides. In this case, the acetyl groups at the C-1 and C-4 positions serve as protecting groups, facilitating the formation of the desired glycosidic linkage.

Further modifications can be introduced after the initial glycosylation. The synthesis of 3"-O-acyl derivatives of daunomycinone, carminomycinone, and aklavinone (B1666741) glycosides containing a rhodosamine-based trisaccharide has been reported. These specific acylation products demonstrated significant antitumor activity against L1210 leukemia in murine models, highlighting how modification of the sugar's hydroxyl groups can modulate biological efficacy. Another chemical modification strategy involves the photolytic N-mono-demethylation of rhodosaminylanthracyclinones. This reaction, which proceeds in good yields upon irradiation with visible light, selectively removes one methyl group from the N,N-dimethylamino function to produce 3'-N-methyl-α-L-daunosaminyl derivatives, which can serve as key intermediates for further derivatization. researchgate.net

The rational design and synthesis of modified aminosugar analogues aim to fine-tune the pharmacological properties of the parent drug. A key synthetic transformation is the methylation of daunosaminyl glycosides to yield their corresponding rhodosaminyl derivatives, a crucial step in producing analogues with the characteristic N,N-dimethylamino group of rhodosamine.

Beyond simple methylation, chemists have synthesized a focused library of glycosyl diastereomers of doxorubicin (B1662922), including the four possible stereoisomers of the aminosugar as both primary amines and the N,N-dimethylated (rhodosamine-like) tertiary amines. acs.org This systematic approach allows for a detailed dissection of how the stereochemistry of the 1,2-amino-alcohol function within the sugar impacts biological activity. acs.org Furthermore, N-monomethyl and N-didemethyl derivatives of anthracyclines containing a rhodosamine-based trisaccharide have been synthesized via photolysis, expanding the library of available analogues for biological testing.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Model Systems

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of this compound and its derivatives influence biological outcomes. A primary finding is that the N,N-dimethylation of the aminosugar—the key feature distinguishing rhodosamine from its precursor, daunosamine (B1196630)—fundamentally alters the mechanism of action of anthracyclines. acs.orgacs.org While traditional anthracyclines like doxorubicin induce both DNA double-strand breaks and chromatin damage via histone eviction, their N,N-dimethylated counterparts (containing a rhodosamine moiety) often fail to induce DNA breaks. acs.orgacs.org These analogues remain highly cytotoxic, primarily through efficient histone eviction, a mechanism that is associated with reduced cardiotoxicity. acs.orgacs.org

Studies on extensive libraries of anthracyclines have shown that derivatives containing the N,N-dimethyl aminosugar are generally more cytotoxic to tumor cells than their parent compounds with a primary amine. acs.org For example, N,N-dimethyl-idarubicin and an analogue composed of the idarubicin (B193468) aglycone and the aclarubicin (B47562) trisaccharide (which contains rhodosamine) proved to be exceptionally potent, with activity in the low nanomolar range. acs.orgresearchgate.net Importantly, these rhodosamine-containing analogues, particularly N,N-dimethyl-idarubicin, are highly effective against doxorubicin-resistant cancer cells that overexpress the ABCB1 drug efflux pump. acs.org The sugar moiety itself is critical for activity, as it interacts with the DNA minor groove and topoisomerase II. nih.govresearchgate.net The presence and structure of the sugar are considered essential for the biological activity of anthracyclines. nih.gov

| Modification | Biological Effect | Key Findings |

| N,N-Dimethylation (Daunosamine → Rhodosamine) | Uncouples DNA damage from histone eviction; Increases cytotoxicity. | Fails to induce DNA double-strand breaks but remains a potent histone evictor. acs.org Associated with reduced cardiotoxicity. acs.orgnih.gov Often more cytotoxic than primary amine counterparts. acs.org |

| Idarubicin Aglycone + Rhodosamine-containing Trisaccharide | High cytotoxicity. | Among the most potent analogues tested, with IC50 values in the low nanomolar range against K562 tumor cells. researchgate.net |

| Equatorial Orientation of Dimethylated Sugar Amine | Enhanced cytotoxicity and cellular uptake. | Compounds with this feature, like N,N-dimethylepirubicin, are among the most potent in their class and are taken up efficiently by cells. acs.org |

| Activity in Resistant Cells | Overcomes ABCB1-mediated drug resistance. | N,N-dimethyl-idarubicin analogues are effective cytotoxic agents against cancer cells overexpressing the ABCB1 transporter. acs.org |

Combinatorial Biosynthesis and Metabolic Engineering Approaches

Metabolic engineering and combinatorial biosynthesis offer powerful alternatives to chemical synthesis for generating novel this compound-containing compounds. nih.gov These techniques involve the manipulation of genetic and regulatory processes within microbial hosts to produce desired molecules. acs.org

Combinatorial biosynthesis is a strategy used to create "unnatural" natural products by mixing and matching genes from different biosynthetic pathways. This approach has been successfully applied to generate libraries of glycosylated anthracyclines. An efficient combinatorial biosynthetic system was developed using Streptomyces venezuelae mutants. nih.gov By introducing plasmids containing genes for the synthesis of various nucleotide-activated deoxysugars (including TDP-L-rhodosamine) and substrate-flexible glycosyltransferases, researchers were able to produce a range of doxorubicin analogues with diverse sugar moieties. nih.gov This system demonstrates the potential to create novel rhodomycin (B1170733) D derivatives and other structurally complex molecules that are difficult to access through chemical synthesis alone. nih.gov The use of glycosyltransferases with broad substrate promiscuity, such as AknS, is key to the success of these systems, as they can transfer unnatural sugar donors to the aglycone scaffold. nih.gov

Heterologous expression, the expression of genes in a non-native host, is a cornerstone of metabolic engineering for producing specific derivatives. To achieve the biosynthesis of N,N-dimethylated anthracyclines, the industrial strain Streptomyces peucetius G001, which naturally produces doxorubicin (containing daunosamine), was engineered. nih.gov This was accomplished by introducing genes from the aclarubicin biosynthetic pathway of S. galilaeus, specifically the N-methyltransferases AclP and AknX2, which are responsible for the N,N-dimethylation of TDP-L-daunosamine to form TDP-L-rhodosamine. nih.gov Furthermore, the native glycosyltransferase was replaced with the AknS/AknT pair from the aclarubicin pathway to efficiently incorporate the newly synthesized rhodosamine. nih.gov This engineered host successfully produced N,N-dimethyldaunorubicin, an improved derivative with potential for reduced side effects. nih.gov However, the efficiency of subsequent tailoring steps, such as the conversion to N,N-dimethyldoxorubicin, was limited by the low affinity of the native enzyme DoxA for the N,N-dimethylated substrate, indicating areas for future protein engineering. nih.gov

| Host Organism | Heterologous Genes/System | Substrate/Precursor | Novel Product |

| Streptomyces peucetius G001 | AclP, AknX2 (N-methyltransferases); AknS, AknT (glycosyltransferases) from S. galilaeus | ε-Rhodomycinone (endogenous) | N,N-Dimethyldaunorubicin nih.gov |

| Streptomyces venezuelae (Δ_pik mutant) | Plasmids with genes for various deoxysugars (including TDP-L-rhodosamine) and glycosyltransferase AknS/AknT | ε-Rhodomycinone (exogenous) | Library of novel rhodomycin D and doxorubicin derivatives nih.gov |

| Streptomyces lividans TK24 | Cosmid containing the ravidomycin (B1678828) gene cluster (includes D-ravidosamine biosynthesis genes) | Endogenous precursors | Novel analogue of ravidomycin |

Enzyme Engineering for Altered Glycosyltransferase Specificity

The specificity of glycosyltransferases (GTs), the enzymes responsible for attaching sugar moieties to aglycones, is a critical determinant in the structural diversity of natural products. frontiersin.org While these enzymes often exhibit a degree of substrate flexibility, their inherent specificity can limit the production of novel glycosylated compounds. sigmaaldrich.comnih.gov Enzyme engineering has emerged as a powerful strategy to overcome these limitations, enabling the modification of GTs to accept non-native sugar donors and acceptor molecules, thereby generating a wider array of glycosylated derivatives. numberanalytics.comnumberanalytics.com This section explores the application of enzyme engineering techniques to alter the specificity of glycosyltransferases, with a focus on those involved in the biosynthesis of compounds structurally related to those containing this compound.

The core principle of enzyme engineering in this context is to modify the amino acid sequence of a GT to alter its substrate-binding pocket. numberanalytics.com This can be achieved through several approaches, including rational design, directed evolution, and semi-rational approaches. numberanalytics.comnih.gov Rational design relies on detailed structural and mechanistic information of the target enzyme to predict specific mutations that will lead to desired changes in specificity. numberanalytics.com Directed evolution, on the other hand, involves generating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with the desired properties. frontiersin.org Semi-rational approaches combine elements of both, using structural knowledge to target specific regions of the enzyme for mutagenesis. nih.gov

A notable example of altering glycosyltransferase specificity can be found in the biosynthesis of doxorubicin, an anticancer drug. ewha.ac.krasm.org While not directly involving this compound, the principles are highly relevant. In one study, a substrate-flexible glycosyltransferase, AknS, was utilized in a combinatorial biosynthetic system within Streptomyces venezuelae. ewha.ac.krasm.org This system was designed to produce various glycosylated derivatives of doxorubicin by expressing genes for different nucleotide deoxysugars and their subsequent transfer to the aglycone. The flexibility of AknS allowed for the transfer of unnatural sugar donors, leading to the generation of a range of doxorubicin analogs with diverse deoxysugar moieties. ewha.ac.krasm.org

Another relevant case is the engineering of the glycosyltransferase MtmGIV from the mithramycin biosynthetic pathway. nih.gov While MtmGIV naturally transfers D-olivose, studies have shown it possesses a degree of acceptor substrate flexibility, allowing it to transfer sugars to intermediates with various sugars at a specific position. However, its donor substrate flexibility was found to be more limited. nih.gov This highlights that the ability to engineer both acceptor and donor specificity is crucial for maximizing the diversity of generated glycosides.

The modification of GTs can lead to significant changes in their catalytic activity and specificity. For instance, minor mutations have been shown to significantly alter the acceptor or donor acceptance of selected GTs. frontiersin.org In some cases, error-prone PCR and saturation mutagenesis have resulted in enzymes with massively altered substrate specificity, accepting numerous different UDP-sugars. frontiersin.org

The following table summarizes key research findings in the engineering of glycosyltransferases for altered specificity, providing insights into the enzymes, methods, and outcomes that could be applicable to the derivatization of this compound-containing compounds.

| Enzyme/System | Organism/Source | Engineering Approach | Key Findings |

| AknS | Streptomyces galilaeus | Combinatorial Biosynthesis | Demonstrated flexibility in transferring unnatural sugar donors to produce doxorubicin analogs. ewha.ac.krasm.org |

| MtmGIV | Streptomyces argillaceus | Combinatorial Biosynthesis | Showed broad acceptor substrate flexibility but limited donor substrate flexibility. nih.gov |

| OleD | Streptomyces antibioticus | Saturation Mutagenesis | "Hot spot" mutagenesis led to mutants with expanded substrate specificity for non-natural acceptors. google.com |

| Various GTs | General | Error-prone PCR & Saturation Mutagenesis | Resulted in enzymes with massively altered substrate specificity, accepting multiple different UDP-sugars. frontiersin.org |

These examples underscore the potential of enzyme engineering to expand the chemical diversity of glycosylated natural products. By rationally or randomly modifying the active sites of glycosyltransferases, it is possible to create biocatalysts capable of incorporating a wide range of sugar moieties, including structurally novel deoxysugars, onto various aglycone scaffolds. This approach holds significant promise for the generation of novel this compound derivatives with potentially enhanced or altered biological activities.

Advanced Analytical Methodologies for D Rhodosamine Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone for the analysis of D-rhodosamine, enabling its separation from complex mixtures, its isolation for structural and functional studies, and the assessment of its purity. nih.gov The choice of chromatographic technique is dictated by the analytical goal, whether it is for purification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminoglycosides like this compound. nih.gov It is instrumental in qualitative analysis for separating the compound from impurities, in quantitative analysis for determining its concentration, and in preparative applications for isolating pure substances. lcms.cz

Given the high polarity of this compound, several HPLC modes can be employed:

Hydrophilic Interaction Chromatography (HILIC): HILIC is an effective alternative to reversed-phase columns for retaining and separating highly polar compounds. waters.comscirp.org It typically uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. waters.com For instance, zwitterionic sulfoalkylbetaine stationary phases have shown success in separating various aminoglycosides. waters.com

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: Conventional C18 reversed-phase columns struggle to retain highly polar aminoglycosides. scirp.org To overcome this, ion-pairing reagents, such as pentafluoropropionic acid (PFPA) or trifluoroacetic acid (TFA), are added to the mobile phase. scirp.orgnih.gov These agents form a neutral complex with the charged amine groups of this compound, increasing its retention on the nonpolar stationary phase.

Derivatization for Enhanced Detection: Since this compound lacks a native chromophore for standard UV detection, pre-column or post-column derivatization is often performed. nih.govnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) can react with the primary amine groups on this compound to form fluorescent derivatives, which can be detected with high sensitivity using a fluorescence detector. nih.gov

Table 1: Example HPLC Conditions for Aminoglycoside Analysis

| Parameter | HILIC Method | Ion-Pairing RP-HPLC Method |

|---|---|---|

| Column | Atlantis™ Premier BEH™ Z-HILIC | Zorbax Eclipse C18 |

| Mobile Phase A | Ammonium formate (B1220265) buffer (e.g., 8 mM, pH 3.0) | Water with 9.2 mM Pentafluoropropionic Acid (PFPA) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) | Fluorescence (with OPA derivatization) or MS |

| Key Advantage | Good retention of polar compounds without ion-pairing agents. waters.com | Utilizes common C18 columns with enhanced retention. scirp.org |

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. chromtech.com this compound, being a polar sugar with multiple hydroxyl and amino groups, is non-volatile and cannot be analyzed directly by GC. nih.govnih.gov Therefore, chemical derivatization is a mandatory step to convert it into a volatile and thermally stable form suitable for GC-MS analysis. nih.govjfda-online.com

The primary goals of derivatization for GC analysis are to:

Increase sample volatility. chromtech.com

Improve chromatographic efficiency and peak shape. chromtech.com

Enhance detectability. chromtech.com

Common derivatization strategies for compounds with active hydrogen groups, like this compound, include:

Silylation: This is the most prevalent derivatization method for GC analysis. chromtech.com A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. chromtech.comnih.gov The resulting TMS-derivatives are significantly more volatile and less polar. chromtech.com

Acylation: This method involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). jfda-online.com Fluoroacyl derivatives are highly volatile and can improve detection, particularly with negative chemical ionization mass spectrometry. jfda-online.com

After derivatization, the sample is injected into the GC-MS system, where the volatile derivatives are separated on the GC column and subsequently detected and identified by the mass spectrometer. researchgate.net GC-MS is particularly useful for identifying and quantifying small molecular metabolites and can provide detailed structural information from the fragmentation patterns of the derivatives. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

| Derivatization Method | Reagent Example | Target Functional Groups | Key Features of Derivative |

|---|---|---|---|

| Silylation | MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) | Hydroxyls, Amines, Carboxyls | Increased volatility and thermal stability. nih.gov |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Amines, Alcohols, Phenols | Greatly increases volatility; enhances detectability. jfda-online.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. For this compound, the combination of liquid chromatography with mass spectrometry is the most powerful approach for both quantification and structural elucidation. improvedpharma.comsynthinkchemicals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific analytical tool that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. synthinkchemicals.com This technique is ideal for analyzing this compound in complex matrices, even at trace levels. waters.comscirp.org

The process involves:

LC Separation: The sample is first injected into an HPLC system (often using HILIC or ion-pairing RP conditions) to separate this compound from other components in the mixture. waters.comscirp.org

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.

MS/MS Analysis: In the tandem mass spectrometer, a specific ion corresponding to this compound (the precursor ion) is selected. This ion is then fragmented by collision-induced dissociation (CID) to produce a series of smaller fragment ions (product ions). improvedpharma.com

This technique provides two key pieces of information:

Quantification: By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), highly accurate and sensitive quantification can be achieved. akjournals.com The signal is highly specific, minimizing interference from the matrix.

Structural Confirmation: The fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing these fragments, the identity of this compound can be unequivocally confirmed. improvedpharma.comsynthinkchemicals.com High-resolution mass spectrometry (HRAMS) can further enhance this by providing exact mass measurements, which helps in determining the elemental composition of the parent molecule and its fragments. improvedpharma.com

Spectrophotometric Methods for Research Applications (e.g., reaction monitoring)

While this compound itself does not have significant absorbance in the UV-Visible range, spectrophotometric methods can still be valuable in its research context, primarily for monitoring the progress of chemical reactions. nih.govwisdomlib.org

Any reaction involving this compound that also involves a chromophoric reactant or produces a chromophoric product can be monitored using UV-Vis spectrophotometry. nih.gov For example, if this compound is being synthesized or modified, the consumption of a light-absorbing starting material or the formation of a colored product can be tracked over time by measuring the change in absorbance at a specific wavelength. nih.gov This allows for the determination of reaction kinetics, including the reaction rate and endpoint. nih.gov

For instance, in a derivatization reaction designed to attach a UV-active label to this compound for HPLC analysis, a spectrophotometer could be used to monitor the reaction's completion before proceeding with the chromatographic separation. This method is simple, rapid, and can be performed in real-time. nih.gov

Future Research Directions and Translational Opportunities in Academic Context

Elucidation of Remaining Uncharted Biosynthetic Pathways

The biosynthesis of D-rhodosamine, and its more commonly studied L-isomer, is a multi-step enzymatic process originating from primary metabolites like glucose-1-phosphate. researchgate.net While the general pathway involving TDP-glucose and subsequent modifications is understood, significant knowledge gaps persist, presenting key research opportunities.

The complete enzymatic cascade for the biosynthesis of TDP-L-rhodosamine has been proposed to involve seven enzymes. acs.org However, the expression and characterization of these enzymes have faced challenges, with some proving to be insoluble when expressed in hosts like E. coli, hindering their detailed biochemical analysis. acs.org This suggests that aspects of their function, regulation, and interaction with partner proteins are not fully understood.

Future research should focus on:

Characterizing "difficult" enzymes: Developing strategies to produce and study insoluble or unstable enzymes in the pathway. This could involve using different expression hosts, protein engineering, or cell-free expression systems.

Identifying novel tailoring enzymes: Beyond the core pathway, tailoring enzymes are responsible for the remarkable diversity of natural products. For instance, the Rieske oxygenase SnoT has been identified as catalyzing the 2''-hydroxylation of L-rhodosamine in nogalamycin (B1679386) biosynthesis, a previously unknown modification step. uliege.be Systematic exploration for other novel tailoring enzymes acting on this compound or its precursors could reveal new bioactive derivatives.

Understanding regulatory mechanisms: The expression of biosynthetic gene clusters is tightly regulated. Investigating the regulatory networks that control this compound production in its native hosts can provide insights for optimizing its biotechnological synthesis.

Development of Innovative Chemical Synthesis Strategies for Complex Stereoisomers

The stereoselective synthesis of aminosugars like this compound and its various stereoisomers remains a significant challenge for synthetic organic chemists. nih.govresearchgate.net The presence of the basic amino group can interfere with conventional Lewis acid-promoted glycosylation methods. nih.govresearchgate.net Furthermore, achieving specific stereoselectivity, particularly for 1,2-cis-glycosidic linkages, is often difficult. nih.govresearchgate.netmdpi.com

Innovations in this area are crucial for creating novel analogs for structure-activity relationship (SAR) studies and for providing synthetic standards. Promising research directions include:

Novel Protecting Groups and Glycosyl Donors: The C(2)-azido group has proven to be a versatile latent amine precursor, avoiding the issues of the free amine during synthesis. mdpi.com Research into new protecting group strategies and the development of highly stereodirecting glycosyl donors are critical. For example, N-benzyl-2N,3O-oxazolidinone thioglycosides have shown high α-directing potential. mdpi.com

Catalyst-Controlled Stereoselective Methods: Developing new catalytic systems that can override the inherent stereochemical preferences of the sugar backbone is a major goal. This includes exploring gold-catalyzed reactions and other transition-metal-mediated approaches. mdpi.com

Chemoenzymatic Synthesis: Combining the flexibility of chemical synthesis with the high selectivity of enzymes offers a powerful approach. nih.govmdpi.comrsc.orgnih.gov For example, enzymes can be used to install specific stereocenters or to perform challenging glycosylation reactions on chemically synthesized precursors. The enzymatic synthesis of TDP-L-rhodosamine itself has been demonstrated, showcasing the potential of this strategy. nih.gov

| Synthesis Strategy | Description | Key Challenges | References |

| C(2)-Azido Donors | Utilizes an azide (B81097) group as a precursor to the amine, which is stable under various reaction conditions and can be reduced later. | Compatibility with all reaction steps must be ensured. | mdpi.com |

| Oxazolidinone Donors | Fused oxazolidinone rings can lock the conformation of the sugar, leading to high stereoselectivity in glycosylation. | Synthesis of the specialized donor can be complex. | mdpi.com |

| Chemoenzymatic Synthesis | Integrates chemical steps with enzymatic transformations to leverage the strengths of both approaches for efficiency and selectivity. | Enzyme stability, substrate scope, and compatibility of reaction conditions. | nih.govmdpi.comrsc.orgnih.gov |